molecular formula C6H10N4OS B1270450 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine CAS No. 71125-44-5

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Cat. No. B1270450
CAS RN: 71125-44-5
M. Wt: 186.24 g/mol
InChI Key: ZPVDYLQZHMWCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04281120

Procedure details

A mixture of 9 g of 2-amino-5-bromo-1,3,4-thiadiazole (0.05 mole), 9.1 g of morpholine (0.105 mole) and 150 ml ethanol was refluxed for 6 hours. After standing overnight at room temperature the precipitate was filtered off, suspended in water, again filtered off and then dried. Thus 2-amino-5-morpholino-1,3,4-thiadiazole is obtained in a yield of 43.6% of the theoretical yield. Melting point: 186°-188° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4](Br)=[N:5][N:6]=1.[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>C(O)C>[NH2:1][C:2]1[S:3][C:4]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:5][N:6]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
NC=1SC(=NN1)Br
Name
Quantity
9.1 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
FILTRATION
Type
FILTRATION
Details
again filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1SC(=NN1)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.